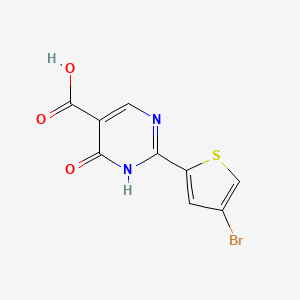
2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound that features a brominated thiophene ring fused to a pyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a brominated thiophene derivative with a pyrimidine precursor . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like toluene .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate, used to deprotonate intermediates and facilitate reactions.
Solvents: Organic solvents like toluene or dimethyl sulfoxide (DMSO) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of thiophene derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects . The exact pathways and molecular interactions depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2-(Thiophen-2-yl)acetic Acid: Another thiophene derivative with potential biological activity.
4-(4-Bromophenyl)thiazol-2-yl Derivatives: Compounds with similar brominated aromatic rings and potential antimicrobial properties.
Uniqueness
2-(4-Bromothiophen-2-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is unique due to its specific combination of a brominated thiophene ring and a pyrimidine core. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C9H5BrN2O3S |
|---|---|
Peso molecular |
301.12 g/mol |
Nombre IUPAC |
2-(4-bromothiophen-2-yl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3S/c10-4-1-6(16-3-4)7-11-2-5(9(14)15)8(13)12-7/h1-3H,(H,14,15)(H,11,12,13) |
Clave InChI |
LQDGNVHZYNYFKK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC=C1Br)C2=NC=C(C(=O)N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


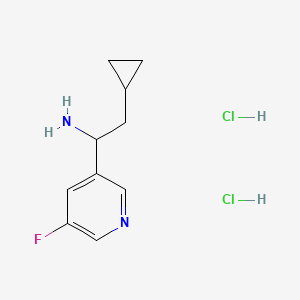
![5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)
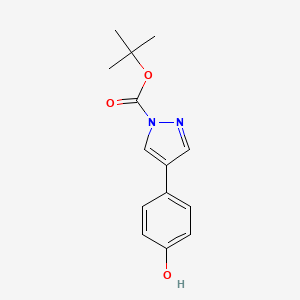
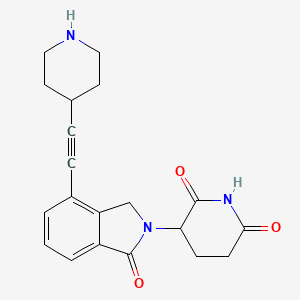
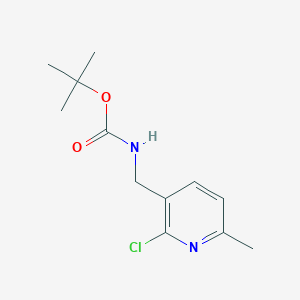

![2-Ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B13489835.png)
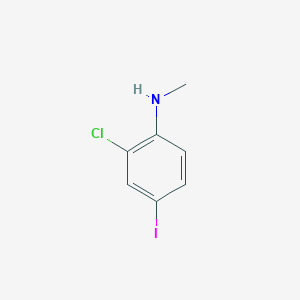
![Benzyl 7-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13489852.png)
![1-Oxa-8-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B13489864.png)
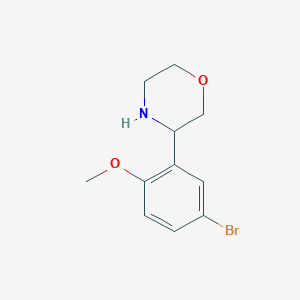
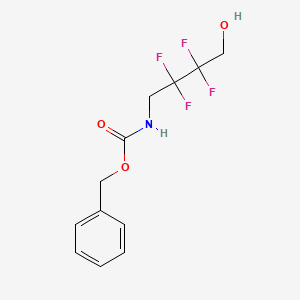
![{4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridin-3-yl}methanol](/img/structure/B13489900.png)
